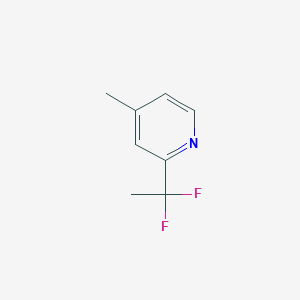

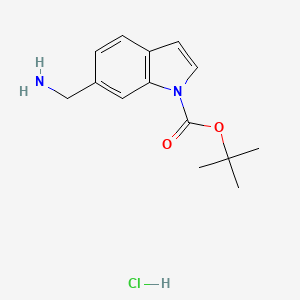

Methyl 2,5,6-trimethoxynicotinate

Overview

Description

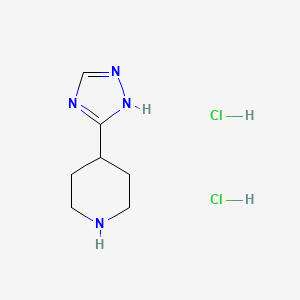

“Methyl 2,5,6-trimethoxynicotinate” is a chemical compound with the molecular formula C10H13NO5. It is used for research purposes .

Physical And Chemical Properties Analysis

“Methyl 2,5,6-trimethoxynicotinate” has a molecular weight of 227.21 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Heterocyclic Derivatives Synthesis

The study on the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones highlights the development of a method for preparing heterocyclic derivatives, which are crucial as building blocks for compounds with potential biological activities. This research underscores the importance of methylation processes in enhancing the yield and specificity of synthetic pathways for creating complex organic molecules with significant applications in medicinal chemistry and drug development Janin et al., 1999.

Polyanionic Ligand Platforms

Research on the reactions of trimethylaluminum with hexaprotic phosphazenes demonstrates the formation of multinuclear arrays of [AlMe2]+ and [AlMe]2+, showing how subtle variations in steric properties can influence reaction pathways and aggregation levels. This work contributes to our understanding of metal-ligand interactions and has potential applications in the development of catalysts and materials synthesis Richards et al., 2019.

Thermal Rearrangement of Cyanurates

The thermal rearrangement study of 2,4,6-trimethoxy-1,3,5-triazine sheds light on the mechanisms of methyl transfer and the impact of molecular packing on reactivity. These findings are relevant for understanding solid-state reactions and developing new materials with tailored properties through precise control of molecular rearrangements Kaftory & Handelsman-Benory, 1994.

Nickel/Photoredox-Catalyzed Methylation

A novel approach for the methylation of (hetero)aryl chlorides using nickel/photoredox catalysis with trimethyl orthoformate as a methyl source offers a gentle and efficient method for functionalizing organic molecules. This technique could significantly impact the synthesis of pharmaceuticals, agrochemicals, and organic materials by providing a sustainable alternative to traditional methylation methods Kariofillis et al., 2020.

properties

IUPAC Name |

methyl 2,5,6-trimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUMIQBYANWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5,6-trimethoxynicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-tert-Butylphenyl)propyl]amine hydrochloride](/img/structure/B1402871.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)

![[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1402880.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)